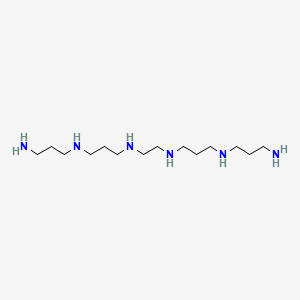
4,8,11,15-Tetraazaoctadecane-1,18-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,11,15-Tetraazaoctadecane-1,18-diamine is an open-chain polyamine compound characterized by its four nitrogen atoms spaced along an 18-carbon chain. This compound is known for its strong coordination abilities with various metal ions, making it a significant subject of study in coordination chemistry .
Métodos De Preparación
The synthesis of 4,8,11,15-tetraazaoctadecane-1,18-diamine involves multiple steps, typically starting with the reaction of primary amines with alkyl halides. The process includes:
Step 1: Reaction of ethylenediamine with 1,3-dibromopropane to form an intermediate.
Step 2: Further reaction with another equivalent of ethylenediamine.
Step 3: Final cyclization and purification steps to obtain the desired polyamine.
Industrial production methods are similar but optimized for large-scale synthesis, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4,8,11,15-Tetraazaoctadecane-1,18-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major products formed from these reactions include various substituted polyamines and their corresponding oxides.
Aplicaciones Científicas De Investigación
4,8,11,15-Tetraazaoctadecane-1,18-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal ion interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biomimetic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,8,11,15-tetraazaoctadecane-1,18-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the compound act as electron donors, forming stable complexes with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and stabilization processes .
Comparación Con Compuestos Similares
4,8,11,15-Tetraazaoctadecane-1,18-diamine can be compared with other polyamines such as:
1,4,8,11-Tetraazacyclotetradecane: A cyclic polyamine with similar coordination properties but different structural characteristics.
Ethylenediamine: A simpler diamine with fewer nitrogen atoms and shorter chain length.
Triethylenetetramine: Another polyamine with a different arrangement of nitrogen atoms and carbon chains.
The uniqueness of this compound lies in its ability to form binuclear species with metal ions, which is not commonly observed with other polyamines .
Propiedades
Número CAS |
63833-76-1 |
|---|---|
Fórmula molecular |
C14H36N6 |
Peso molecular |
288.48 g/mol |
Nombre IUPAC |
N'-[3-[2-[3-(3-aminopropylamino)propylamino]ethylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H36N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-16H2 |
Clave InChI |
POXLCEVCOYIZNU-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNCCCNCCNCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















